2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane hydrochloride
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Overview
Description
2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[34]octane hydrochloride is a complex organic compound that features a boron-containing dioxaborolane ring and an azaspiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane hydrochloride typically involves multiple steps, including the formation of the dioxaborolane ring and the spirocyclic structure. One common method involves the reaction of a boronic acid derivative with a suitable spirocyclic amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can lead to the formation of boron-hydride complexes.
Substitution: Nucleophilic substitution reactions can occur at the boron center, leading to the formation of different boron-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various boronic acid derivatives, boron-hydride complexes, and substituted boron compounds. These products are often used as intermediates in further chemical synthesis or as functional materials in various applications .
Scientific Research Applications
2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential use in drug delivery systems and as a probe for biological imaging.
Medicine: Research is ongoing into its potential therapeutic applications, including as an anticancer agent and in the treatment of other diseases.
Mechanism of Action
The mechanism of action of 2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets. The boron center can form reversible covalent bonds with biological molecules, making it useful in drug design and delivery. The spirocyclic structure provides stability and enhances the compound’s ability to interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
Compared to similar compounds, 2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane hydrochloride is unique due to its spirocyclic structure, which imparts additional stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile chemical reagents .
Properties
Molecular Formula |
C14H27BClNO2 |
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Molecular Weight |
287.63 g/mol |
IUPAC Name |
2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane;hydrochloride |
InChI |
InChI=1S/C14H26BNO2.ClH/c1-12(2)13(3,4)18-15(17-12)9-11-7-14(8-11)5-6-16-10-14;/h11,16H,5-10H2,1-4H3;1H |
InChI Key |
WRCQMPNSTRRSMV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CC3(C2)CCNC3.Cl |
Origin of Product |
United States |
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